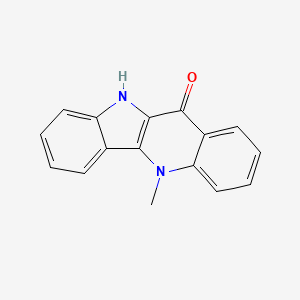![molecular formula C17H20NO+ B14262627 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium CAS No. 138416-19-0](/img/structure/B14262627.png)
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium is a quaternary ammonium compound that features a morpholine ring substituted with an ethenyl group and a naphthalen-1-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium typically involves the quaternization of morpholine with a suitable alkylating agent. One common method includes the reaction of morpholine with 1-bromo-4-ethenylbenzene and 1-bromomethylnaphthalene under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (80-100°C) to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The naphthalen-1-ylmethyl group can be reduced to form a dihydronaphthalene derivative.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used under mild conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Dihydronaphthalene derivatives.
Substitution: Azido and cyano derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, leading to the formation of cross-linked networks. The naphthalen-1-ylmethyl group can intercalate into DNA, disrupting its structure and function. The morpholine ring can interact with biological membranes, altering their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Naphthalen-1-yl)methylmorpholine
- 4-Ethenylmorpholine
- 4-(Naphthalen-1-yl)methylpiperidine
Uniqueness
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium is unique due to the presence of both an ethenyl group and a naphthalen-1-ylmethyl group on the morpholine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
138416-19-0 |
|---|---|
Molekularformel |
C17H20NO+ |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
4-ethenyl-4-(naphthalen-1-ylmethyl)morpholin-4-ium |
InChI |
InChI=1S/C17H20NO/c1-2-18(10-12-19-13-11-18)14-16-8-5-7-15-6-3-4-9-17(15)16/h2-9H,1,10-14H2/q+1 |
InChI-Schlüssel |
STFYHXJYLLUMOG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[N+]1(CCOCC1)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


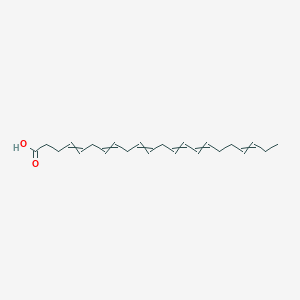
phosphanium nitrate](/img/structure/B14262546.png)

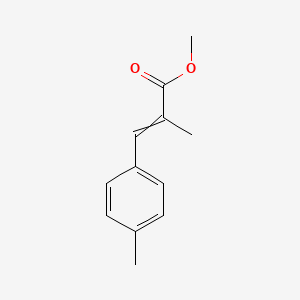
![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

(propan-2-yl)silane](/img/structure/B14262564.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
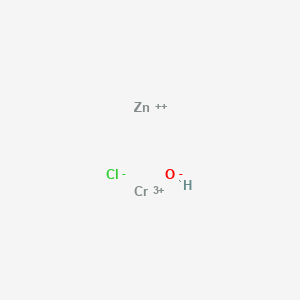
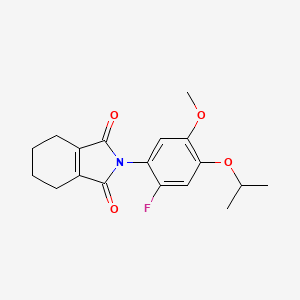
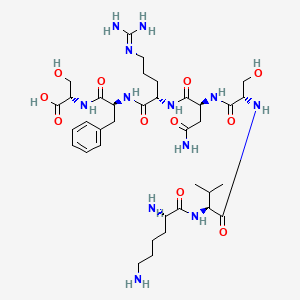
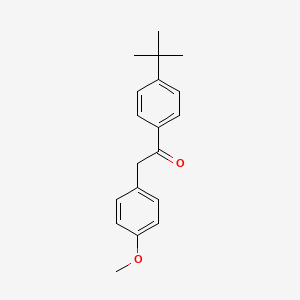
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
